molecular formula C14H12BF4N B11772245 10-Methylacridin-10-ium tetrafluoroborate CAS No. 29476-99-1

10-Methylacridin-10-ium tetrafluoroborate

Cat. No.: B11772245
CAS No.: 29476-99-1
M. Wt: 281.06 g/mol
InChI Key: FWQXZLSSPHKOGY-UHFFFAOYSA-N
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Description

Significance of Organic Photoredox Catalysis

Organic photoredox catalysis has become an indispensable tool in modern organic chemistry, offering a sustainable and efficient approach to the synthesis of complex molecules. catalysis.blognumberanalytics.com This methodology harnesses the energy of visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive intermediates under remarkably mild conditions. nih.govnih.gov The significance of this approach lies in its ability to facilitate a wide range of chemical transformations, including the functionalization of traditionally inert C-H bonds, which is crucial for the synthesis of new pharmaceuticals and materials. catalysis.blognih.gov By avoiding harsh reagents and high temperatures, photoredox catalysis aligns with the principles of green chemistry, minimizing waste and energy consumption. nih.govacs.org

Historical Context and Evolution of Acridinium (B8443388) Catalysts

The journey of photoredox catalysis began with the use of transition metal complexes, particularly those of iridium and ruthenium. nih.govacs.org While highly effective, the high cost and low natural abundance of these metals limited their large-scale industrial applications. acs.org This challenge spurred the development of purely organic photocatalysts as more sustainable alternatives. semanticscholar.orgnih.gov Acridinium salts, first introduced as potent photocatalysts by Fukuzumi, offered a compelling solution due to their strong excited-state reduction potentials, stability, and solubility in a wide range of solvents. semanticscholar.org Over the years, structural modifications to the acridinium core have led to the development of more robust and versatile catalysts with fine-tuned photophysical and electrochemical properties. nih.govnih.gov

Overview of 10-Methylacridin-10-ium Tetrafluoroborate (B81430) Derivatives in Contemporary Research

Among the family of acridinium-based photocatalysts, 10-Methylacridin-10-ium tetrafluoroborate and its derivatives have proven to be particularly valuable. A notable example is 9-Mesityl-10-methylacridinium (B1239669) tetrafluoroborate, which has been successfully employed in a variety of challenging transformations. sigmaaldrich.com Research led by Nicewicz and others has demonstrated its utility in mediating anti-Markovnikov hydroamination and the addition of carboxylic acids to alkenes. sigmaaldrich.com Furthermore, this catalyst has been instrumental in the hydrotrifluoromethylation of styrenes. sigmaaldrich.com The development of derivatives, such as those with fluorine or methoxy (B1213986) substitutions on the acridinium core, has allowed for the fine-tuning of the catalyst's redox potentials and stability, expanding the scope of their applications in organic synthesis. sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

29476-99-1

Molecular Formula

C14H12BF4N

Molecular Weight

281.06 g/mol

IUPAC Name

10-methylacridin-10-ium;tetrafluoroborate

InChI

InChI=1S/C14H12N.BF4/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;2-1(3,4)5/h2-10H,1H3;/q+1;-1

InChI Key

FWQXZLSSPHKOGY-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies and Structural Diversification of 10 Methylacridin 10 Ium Tetrafluoroborate Frameworks

Established Synthetic Routes to 10-Methylacridin-10-ium Salts

The formation of the core acridinium (B8443388) structure and the subsequent introduction of the tetrafluoroborate (B81430) anion are achieved through several reliable methods. These foundational routes provide access to the basic 10-methylacridinium (B81027) scaffold, which serves as a precursor for more complex, functionalized derivatives.

Grignard Reaction Approaches

Grignard reactions are a cornerstone for introducing carbon-based substituents onto the acridinium core, most commonly at the electrophilic C9 position. This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a 10-methylacridinium salt.

A typical procedure involves the preparation of a Grignard reagent, such as mesitylmagnesium bromide (MesMgBr), which is then reacted with a precursor like 10-methylacridinium perchlorate. evitachem.com The nucleophilic mesityl group attacks the C9 carbon of the acridinium ring. evitachem.comgoogle.com This method is advantageous due to its potential for high yields and scalability. evitachem.com Key parameters for a successful reaction include careful control of stoichiometry, often using a slight excess of the Grignard reagent to ensure complete conversion, and maintaining anhydrous conditions to prevent the protonolysis of the highly reactive organometallic reagent. evitachem.com While this approach is robust, it requires the use of anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and can necessitate extended reaction times. evitachem.comgoogle.com The general principle of Grignard addition is also applicable to other N-heterocyclic systems, such as pyridinium (B92312) salts, to achieve dearomatization and functionalization. rug.nlresearchgate.net

Electrochemical Oxidation Techniques

Electrochemical methods offer a powerful and often cleaner alternative for specific steps in the synthesis of acridinium salts. One patented method describes the synthesis of 9-mesityl-10-methylacridinium (B1239669) salts using a final electrochemical oxidation step. google.com

Anion Exchange Strategies for Tetrafluoroborate Formation

The tetrafluoroborate (BF₄⁻) anion is often introduced in the final step of the synthesis via an anion exchange reaction, replacing a precursor anion like a halide or perchlorate. This is crucial for tuning the salt's solubility and electrochemical properties.

A widely used and effective method involves the use of anion exchange resins. nih.gov The process typically starts with a commercially available resin in its chloride or hydroxide (B78521) form. To prepare it for the exchange, the resin is treated with a solution containing the target anion, such as fluoroboric acid (HBF₄) or an ammonium (B1175870) salt of tetrafluoroborate. nih.govechemi.com This "loads" the resin with tetrafluoroborate ions. Subsequently, a solution of the acridinium salt with its original counterion (e.g., 10-methylacridinium iodide) is passed through the resin column. echemi.com The resin captures the original anions (e.g., iodide) and releases the tetrafluoroborate ions into the solution, resulting in the desired 10-methylacridin-10-ium tetrafluoroborate in high purity. nih.gov This method is advantageous as it is operationally simple, proceeds in high to quantitative yields, and effectively removes undesired halide impurities. nih.gov

An alternative to traditional resins is the use of specialized ion chromatography columns, such as the Dionex IonPac series, which are designed for the separation and analysis of polarizable anions like tetrafluoroborate, perchlorate, and hexafluorophosphate. thermofisher.com

Advanced Strategies for Structural Modification and Functionalization

To fine-tune the photophysical and catalytic properties of the 10-methylacridinium core, advanced strategies for late-stage functionalization have been developed. These methods allow for the precise installation of various functional groups onto the acridinium framework.

Site-Selective C-H Alkylation and Arylation

Direct C-H functionalization is a powerful strategy for modifying the acridinium core without requiring de novo synthesis. A modular and scalable approach has been developed for the site-selective alkylation of the acridinium framework at the 3 and 6 positions. chinesechemsoc.orgchinesechemsoc.org

This method involves a two-step, one-pot process that begins with the photochemical addition of an organotrifluoroborate to an acridinium salt under visible light (blue LED) irradiation. chinesechemsoc.orgchinesechemsoc.org This is followed by an electrocatalytic dehydrogenation step to re-aromatize the ring and yield the functionalized acridinium product. chinesechemsoc.org This late-stage diversification technique is compatible with a wide array of organotrifluoroborates bearing diverse electronic and steric properties, enabling the rapid synthesis of a library of 3,6-functionalized acridinium photocatalysts. chinesechemsoc.orgchinesechemsoc.org The mild conditions and high functional group tolerance make this a powerful tool for tuning the catalytic properties of acridinium dyes. chinesechemsoc.org

Table 1: Examples of Site-Selective C-H Alkylation of Acridinium Salts

EntryOrganotrifluoroboratePosition(s) FunctionalizedYield (%)
1Potassium cyclopropyltrifluoroborate385
2Potassium (4-methoxyphenyl)trifluoroborate3,676
3Potassium (4-(trifluoromethyl)phenyl)trifluoroborate3,688
4Potassium n-butyltrifluoroborate370
Data derived from studies on late-stage C-H functionalization of acridinium cores. chinesechemsoc.orgchinesechemsoc.org

Diversification via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for functionalizing electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The cationic nature of the 10-methylacridin-10-ium ring makes it highly electron-poor and thus an excellent candidate for SNAr reactions. In this mechanism, a nucleophile attacks an aromatic carbon, displacing a leaving group. wikipedia.org

The reaction is facilitated by the ability of the aromatic system to stabilize the negative charge of the intermediate formed, known as a Meisenheimer complex. masterorganicchemistry.comnih.gov For acridinium salts, the positively charged nitrogen atom provides powerful stabilization for this intermediate, activating the ring for attack. This reactivity is analogous to that of other electron-deficient heterocycles like pyridines and quinolines, which readily undergo SNAr. wikipedia.org This pathway allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, typically at positions ortho or para to the activating nitrogen atom (e.g., the C9 position). While benzene (B151609) itself is highly resistant to nucleophilic attack, the electronic properties of the acridinium framework make it susceptible to this mode of functionalization, providing a valuable route for structural diversification. nih.gov

Introduction of Electron-Donating and Electron-Withdrawing Substituents

A significant advancement in this area is the development of a modular method for the site-selective, late-stage C–H alkylation of acridinium salts. chinesechemsoc.org This technique circumvents many of the challenges associated with traditional multi-step syntheses. nih.gov The process involves a visible-light-induced cross-coupling reaction between a parent acridinium salt and an organotrifluoroborate, followed by an electrocatalytic dehydrogenation step. chinesechemsoc.org This methodology demonstrates remarkable versatility, accommodating a wide array of electronically and sterically diverse substituents at the 3- and 6-positions, which are otherwise difficult to functionalize. chinesechemsoc.org

Examples of substituents that can be introduced include simple alkyl groups as well as more complex functional moieties. The compatibility of this method allows for the creation of a library of acridinium dyes with tailored properties. chinesechemsoc.org Other synthetic strategies have also been developed, such as the addition of 1,5-bifunctional nucleophiles to aromatic esters to produce electron-rich acridinium salts. nih.gov Late-stage diversification has also been achieved through nucleophilic aromatic substitution on activated precursors, yielding amino-functionalized atropisomeric acridiniums. nih.gov

Substituent TypeExample GroupsPosition of SubstitutionSynthetic MethodReference
Electron-DonatingAmino (-NH2), Methoxy (B1213986) (-OCH3), Methyl (-CH3)3, 6Late-stage C-H Alkylation / Nucleophilic Substitution chinesechemsoc.orgresearchgate.netnih.gov
Electron-WithdrawingNitro (-NO2), Chloro (-Cl)2, 6, 7Late-stage C-H Functionalization / Classical Synthesis researchgate.netptfarm.pl
Alkyl/ArylVarious electronically and sterically diverse groups3, 6Photochemical C-H Alkylation with Organotrifluoroborates chinesechemsoc.org

Flow Chemistry Approaches in Acridinium Salt Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods. numberanalytics.com These benefits include superior heat and mass transfer, enhanced safety, improved reproducibility, and greater potential for automation and scalability. organic-chemistry.orgeuropa.eu The precise control over reaction parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions that can be difficult to manage in batch reactors. numberanalytics.compharmablock.com

The application of flow chemistry is particularly advantageous for reactions that are highly exothermic or involve unstable or hazardous intermediates, which can be generated and consumed in situ, minimizing accumulation and risk. europa.eunih.gov The synthesis of functionalized acridinium salts often involves such reactive species, making it an ideal candidate for flow processing. chinesechemsoc.org

A continuous-flow system has been successfully developed for the late-stage C–H functionalization of the acridinium core. acs.org This integrated system combines photochemistry and electrochemistry, pumping the parent acridinium salt solution sequentially through a photoreactor and then an electrochemical reactor. chinesechemsoc.orgacs.org

Photochemical Alkylation: In the first stage, the acridinium salt is mixed with an organotrifluoroborate and passed through a photoreactor, where irradiation with visible light induces the C-H addition. chinesechemsoc.orgacs.org

Electrocatalytic Dehydrogenation: The stream then flows into an electrochemical cell for dehydrogenation, which restores the aromaticity of the acridinium core and yields the final functionalized product. chinesechemsoc.orgacs.org

This automated, multi-step flow system enables the efficient 3,6-dialkylation of acridinium dyes without the need for isolating intermediates, showcasing a significant improvement in synthetic efficiency and scalability. chinesechemsoc.org The ability to safely handle reactive intermediates and precisely control reaction conditions makes flow chemistry a robust and scalable platform for producing structurally diverse this compound derivatives. chinesechemsoc.orgacs.org

ParameterBatch SynthesisFlow Chemistry SynthesisReference
Heat & Mass TransferLimited by vessel size; potential for hot spotsExcellent due to high surface-area-to-volume ratio organic-chemistry.orgeuropa.eu
SafetyHigher risk with hazardous reagents or unstable intermediatesEnhanced safety; small reaction volumes; in situ generation/consumption of intermediates europa.eunih.gov
ScalabilityChallenging; often requires re-optimizationSimpler scale-up by running longer or "numbering up" reactors organic-chemistry.orgnih.gov
Process ControlLess precise control over temperature and mixingPrecise control of residence time, temperature, and pressure numberanalytics.compharmablock.com
Multi-step ReactionsRequires isolation and purification of intermediatesTelescoped (multi-step) synthesis possible without intermediate isolation chinesechemsoc.orgnih.govacs.org

Photophysical and Spectroscopic Characterization of 10 Methylacridin 10 Ium Tetrafluoroborate Derivatives

Investigation of Excited State Properties

Upon absorption of light, 10-methylacridinium (B81027) derivatives are promoted to electronically excited states. The nature and behavior of these states are highly dependent on the substituent at the 9-position and the surrounding solvent environment. The following sections explore the key characteristics of these excited states.

The lifetimes of the excited states of 10-methylacridinium derivatives are a subject of significant research, with some debate in the scientific literature. For the prominent derivative, 9-mesityl-10-methylacridinium (B1239669) (Acr⁺-Mes), photoexcitation leads to the formation of a triplet electron-transfer (ET) state. nih.govresearchgate.net Some studies have reported this ET state to be exceptionally long-lived, with a lifetime of up to 2 hours at 203 K. nih.govacs.orgresearchgate.net

However, other research presents a different view, suggesting there is no spectroscopic evidence for such an unusually long-lived charge-transfer (CT) state. acs.org These studies characterize a CT state that decays on the nanosecond timescale. acs.org Competing with the decay of the CT state is intersystem crossing to a locally excited (LE) triplet state. This triplet state is reported to have a lifetime of approximately 30 microseconds at room temperature in the absence of oxygen, which extends to about 5 milliseconds in a glassy ethanol (B145695) matrix at 77 K. acs.org

Table 1: Reported Excited State Lifetimes for 9-Mesityl-10-methylacridinium

Excited State Reported Lifetime Conditions
Electron-Transfer (ET) State 2 hours 203 K
Charge-Transfer (CT) State Nanoseconds Fluid Solution
Locally Excited (LE) Triplet State ~30 µs Room Temperature (deoxygenated)

Irradiation of 9-substituted-10-methylacridinium ions with visible or near-UV light initiates a sequence of photophysical events. The initial step is the formation of an acridinium-like, locally excited (LE) singlet state. acs.org In polar solvents, this LE state rapidly undergoes an electron transfer from the electron-donor substituent (e.g., a mesityl group) to the acridinium (B8443388) acceptor core, populating a charge-transfer (CT) state. acs.org

The photophysics of 9-substituted-10-methylacridinium ions is defined by several key excited states: the locally excited (LE) singlet state, the charge-transfer (CT) state, and the locally excited (LE) triplet state. The formation and properties of the CT state are of particular interest. In derivatives like Acr⁺-Mes, the mesityl group is positioned nearly perpendicular to the plane of the acridinium ring. acs.org This orthogonal geometry minimizes ground-state electronic conjugation but is ideal for facilitating a photoinduced charge separation, leading to the formation of the CT state. acs.org

This behavior is characteristic of molecules that exhibit Twisted Intramolecular Charge Transfer (TICT). TICT is an electron transfer process that occurs upon photoexcitation in molecules composed of an electron donor and acceptor linked by a single bond. rsc.org Following absorption of light, intramolecular rotation or twisting around the single bond leads to a highly polar, charge-separated TICT state. This state can then relax via a red-shifted emission or non-radiative decay. The LE and CT states in Acr⁺-Mes are in thermal equilibrium at room temperature. acs.org Spectroscopic measurements, including phosphorescence spectra, have positioned the energy of the LE triplet state well below that of the CT state. acs.org

Electrochemical Characterization in Ground and Excited States

The electrochemical potentials of 10-methylacridinium derivatives in both their ground and excited states are fundamental to understanding their reactivity as photocatalysts. These potentials determine the thermodynamic feasibility of electron transfer reactions with other molecules.

The ground state redox potentials of 10-methylacridinium derivatives can be readily determined using techniques such as cyclic voltammetry. The one-electron reduction potential (E_red) corresponds to the acceptance of an electron by the acridinium moiety. For several 9-substituted derivatives, these potentials have been measured in deaerated acetonitrile. The values are generally found in a narrow range, indicating that substitution at the 9-position with similar phenyl-based groups has a modest effect on the electron-accepting ability of the acridinium core. acs.org

Table 2: Ground State One-Electron Reduction Potentials of 9-Substituted-10-methylacridinium Derivatives in Acetonitrile

Compound E_red (V vs. SCE)
9-Mesityl-10-methylacridinium (Acr⁺-Mes) -0.57
9-(2,6-Dimethylphenyl)-10-methylacridinium (Acr⁺-Xyl) -0.55
9-(4-Fluoro-2,6-dimethylphenyl)-10-methylacridinium (Acr⁺-XylF) -0.53

Upon excitation, the redox properties of the molecule are dramatically altered. An excited molecule is both a stronger oxidant and a stronger reductant than its ground-state counterpart. The excited state oxidation (Eox) and reduction (Ered) potentials can be estimated by combining the ground-state potentials with the energy of the excited state (E0,0).

For Acr⁺-Mes, the energy of the triplet ET state is reported to be a high 2.37 eV. nih.govresearchgate.netnih.govacs.org This high energy, combined with its ground-state potential, results in an exceptionally powerful excited-state oxidizing ability. The excited-state reduction potential (Ered) for Acr⁺-Mes has been reported as +2.06 V vs. SCE. aip.org This makes the excited state of Acr⁺-Mes capable of oxidizing substrates that are very difficult to oxidize. researchgate.net The triplet ET state possesses both the oxidizing power of the mesityl radical cation moiety (Mes•⁺) and the reducing power of the acridinyl radical moiety (Acr•). nih.govresearchgate.net

Table 3: Electrochemical and Photophysical Properties of 9-Mesityl-10-methylacridinium (Acr⁺-Mes)

Property Value
Ground State Reduction Potential (E_red vs. SCE) -0.57 V
Triplet State Energy (E_0,0) 2.37 eV
Excited State Reduction Potential (E_red vs. SCE) +2.06 V aip.org

Photoinduced Electron Transfer Dynamics

The fundamental process that underpins the photocatalytic activity of 10-methylacridinium salts is photoinduced electron transfer (PET). Upon absorption of visible light, the 10-methylacridinium ion is promoted to an electronically excited state, which is a much stronger oxidant than its ground state. This excited state can then accept an electron from a suitable electron donor, initiating a chemical reaction.

The dynamics of this process have been extensively studied, particularly for 9-substituted 10-methylacridinium ions. These studies reveal that the rates of both the initial photoinduced electron transfer and the subsequent back electron transfer are heavily influenced by the driving forces of these reactions, a relationship that can be described by the Marcus theory of electron transfer. nih.govresearchgate.net

For the parent 10-methylacridinium ion, the process is initiated by the formation of its singlet excited state upon irradiation. This excited species can then engage in electron transfer with various electron donors, such as alkenes. rsc.org The efficiency of this process, including the fluorescence quenching of the excited acridinium ion and the quantum yields of the reaction, is dependent on the concentration of the electron donor. rsc.org

In the case of derivatives like the 9-mesityl-10-methylacridinium ion, photoexcitation leads to the formation of a triplet electron-transfer state. nih.govresearchgate.net This long-lived, high-energy state possesses both strong oxidizing and reducing capabilities, making it a highly effective photocatalyst. nih.govresearchgate.netnih.gov The quantum yield of the formation of these triplet electron-transfer states can be quite high, exceeding 75% in some cases. nih.govresearchgate.net However, it is important to note that the presence of an unusually long-lived charge-transfer state in some acridinium derivatives has been a subject of debate in the scientific literature. acs.org

The general mechanism for the photoinduced electron transfer can be summarized as follows:

Excitation: The 10-methylacridinium ion (AcrH⁺) absorbs a photon, transitioning to its singlet excited state (¹AcrH⁺*).

Electron Transfer: The excited acridinium ion interacts with an electron donor (D), leading to the formation of an acridinyl radical (AcrH•) and a donor radical cation (D•⁺).

Chemical Reaction: The generated radical intermediates then participate in the desired chemical transformation.

Catalyst Regeneration: The acridinyl radical is subsequently oxidized back to the ground state acridinium ion, completing the catalytic cycle.

Comparative Photophysical Analysis with Other Organic and Metal-Based Photocatalysts

The utility of 10-methylacridinium tetrafluoroborate (B81430) as a photocatalyst is best understood when its photophysical properties are compared with those of other commonly used organic and metal-based photocatalysts, such as ruthenium and iridium complexes.

Acridinium-based photocatalysts offer several advantages. They are purely organic, which makes them a more sustainable and cost-effective option compared to precious metal catalysts like iridium and ruthenium. rsc.orgnih.gov The photophysical and electrochemical properties of acridinium salts can be readily tuned by modifying their molecular structure, allowing for the rational design of catalysts for specific applications. rsc.org For instance, the introduction of a mesityl group at the 9-position significantly enhances the performance of the 10-methylacridinium core. nih.govresearchgate.net

Ruthenium and Iridium Complexes , such as [Ru(bpy)₃]²⁺ and Ir(ppy)₃, have been the workhorses of photoredox catalysis for many years. rsc.org Their popularity stems from their strong absorption of visible light, long-lived excited states, and versatile redox properties. dcu.iecornell.edu These metal complexes typically operate through metal-to-ligand charge transfer (MLCT) states upon photoexcitation. cornell.edu

However, the high cost and low abundance of these noble metals are significant drawbacks, prompting the search for alternatives. nih.gov While highly effective, the photostability of some ruthenium complexes can be a concern under certain conditions. dcu.ie

The following table provides a comparative overview of the key photophysical properties of 10-methylacridinium derivatives and representative ruthenium and iridium photocatalysts.

PhotocatalystAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Excited State Lifetime (τ)Excited State Energy (E₀, eV)
10-Methylacridinium ion~430~480Varies~2.88
9-Mesityl-10-methylacridinium ion~430~500up to 2 h (ET state at 203 K)2.37 (ET state)
[Ru(bpy)₃]²⁺~452~620~1.1 µs (in MeCN)~2.12
fac-Ir(ppy)₃~375, ~460~510~2 µs~2.4

Note: The data presented are representative values and can vary depending on the solvent and other experimental conditions.

From the table, it is evident that 10-methylacridinium-based photocatalysts absorb light in the visible region, similar to the metal complexes. A key distinction lies in the nature and lifetime of their excited states. While ruthenium and iridium complexes possess relatively long-lived triplet MLCT states, the 9-mesityl-10-methylacridinium ion can form an exceptionally long-lived electron-transfer state, which is a powerful tool for catalysis. nih.gov The excited state energy of the acridinium salts is comparable to or even higher than that of the metal-based catalysts, enabling them to drive a wide array of chemical reactions.

Recent research has also focused on developing novel organic photocatalysts with even more desirable properties. For example, π-extended heterocycle/carbene hybrids have been shown to exhibit triplet state energies comparable to iridium photosensitizers and much longer triplet state lifetimes than many metal-based sensitizers. acs.org These advancements highlight the ongoing efforts to design and synthesize next-generation organic photocatalysts that can match or even surpass the performance of their metal-based counterparts.

Mechanistic Elucidation of 10 Methylacridin 10 Ium Tetrafluoroborate Catalyzed Reactions

Fundamental Photoredox Cycles

Photoredox catalysis is initiated by the absorption of light by the photocatalyst, which transitions it to an electronically excited state with altered redox properties. The subsequent reactions with substrate molecules occur primarily through two quenching pathways: reductive and oxidative.

In a reductive quenching cycle, the photoexcited 10-methylacridin-10-ium cation, [Acr-CH₃]⁺*, acts as an oxidant, accepting an electron from a suitable electron donor. This process regenerates the ground state of the donor and produces the 10-methylacridinyl radical, Acr-CH₃•.

The general steps in a reductive quenching pathway are as follows:

Photoexcitation: The ground state 10-methylacridin-10-ium cation ([Acr-CH₃]⁺) absorbs a photon, promoting it to an excited state ([Acr-CH₃]⁺*).

Electron Transfer: The excited cation is quenched by an electron donor (D), resulting in the formation of the 10-methylacridinyl radical (Acr-CH₃•) and the oxidized donor (D⁺•).

Substrate Activation: The highly reducing acridinyl radical can then donate an electron to a substrate, initiating the desired chemical transformation.

Catalyst Regeneration: The resulting 10-methylacridin-10-ium cation is then ready for another cycle.

An example of a reductive quenching pathway involves the use of amines as electron donors. rsc.org The acridinyl radical formed is a potent reductant capable of activating a variety of substrates. rsc.org

In an oxidative quenching cycle, the photoexcited catalyst, [Acr-CH₃]⁺*, acts as a reductant, donating an electron to a substrate (an electron acceptor, A). This generates the radical cation of the photocatalyst, [Acr-CH₃]²⁺•, and the reduced substrate (A⁻•). While thermodynamically possible, the oxidative quenching pathway is less commonly reported for 10-methylacridin-10-ium based catalysts, which are predominantly utilized for their strong oxidizing power in the excited state, thus favoring the reductive quenching mechanism. rsc.orgresearchgate.net

The general mechanism for oxidative quenching is:

Photoexcitation: [Acr-CH₃]⁺ + hν → [Acr-CH₃]⁺*

Electron Transfer: [Acr-CH₃]⁺* + A → [Acr-CH₃]²⁺• + A⁻•

Catalyst Regeneration: The oxidized catalyst must be reduced back to its ground state to complete the catalytic cycle.

While acridinium (B8443388) salts are known to be excellent photocatalysts due to their strong reduction potential in the excited state, their application in oxidative quenching cycles is less prevalent in the literature compared to their role in reductive quenching. researchgate.net

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is the cornerstone of the catalytic activity of 10-methylacridin-10-ium tetrafluoroborate (B81430), enabling the generation of radical intermediates that drive a wide array of chemical reactions.

The 10-methylacridinyl radical (Acr-CH₃•) is a key intermediate formed via the single-electron reduction of the 10-methylacridin-10-ium cation. rsc.org This can be achieved through a photoinduced electron transfer from an appropriate electron donor to the excited state of the acridinium salt. rsc.org

Once formed, the acridinyl radical is a highly reactive species and a potent reducing agent. rsc.org Its reactivity is central to many catalytic applications. For instance, the acridinyl radical can effectively reduce diazonium salts to generate aryl radicals, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org The electron transfer from the acridinyl radical to the diazonium salt is thermodynamically favorable. rsc.org

Furthermore, upon excitation with light of a suitable wavelength (e.g., 390 nm), the acridinyl radical can be promoted to a twisted intramolecular charge transfer (TICT) state. This excited radical is an exceptionally potent reductant, with a redox potential comparable to that of metallic lithium, enabling the reduction of even very challenging substrates. ucla.edu

The efficiency of the photoredox cycle is highly dependent on the relative redox potentials of the photocatalyst and the substrates. For an efficient electron transfer to occur, the electron donor in a reductive quenching cycle must have an oxidation potential that is low enough to reduce the excited acridinium salt. Conversely, the substrate to be reduced by the acridinyl radical must have a reduction potential that is high enough to accept an electron from it.

The selection of an "electro-matched" substrate is crucial for the success of a given transformation. For example, in reactions involving the reduction of diazonium salts by the acridinyl radical, the process is efficient because the reduction potential of the diazonium salts falls within a range that is readily accessible by the acridinyl radical. rsc.org

Table 1: Redox Potentials of Key Species

Species Redox Potential (V vs. SCE) Role
[Acr-CH₃]⁺* (excited state) Strong Oxidant Accepts electron in reductive quenching
Acr-CH₃• (acridinyl radical) -0.54 Potent Reductant

Note: The specific redox potential of the excited state can vary depending on the solvent and other conditions.

Multi-Electron Transfer Pathways

While single-electron transfer processes are the most common mechanistic pathways for acridinium-based photocatalysts, there is emerging evidence of multi-electron transfer pathways. Recent studies have shown that under certain conditions, electron-deficient acridinium salts can undergo a two-electron reductive quenching process. nih.gov This leads to the formation of acridinide anions, which have been detected spectroscopically in their protonated form. nih.gov

This two-electron reduction pathway represents a departure from the conventional single-electron transfer mechanism and opens up new avenues for reactivity. nih.gov This process is believed to be facilitated by a pre-assembly of the catalyst with the substrate. nih.gov The ability of 10-methylacridin-10-ium tetrafluoroborate and related compounds to mediate multi-electron transfers significantly expands their synthetic utility beyond the realm of single-electron chemistry.

Two-Electron Reductive Quenching Mechanisms to Acridinide Anions

While one-electron processes are common in photoredox catalysis, under certain conditions, acridinium catalysts can undergo a two-electron reduction. In a process known as consecutive photoinduced electron transfer (conPET), the initially formed acridine (B1665455) radical can absorb a second photon, generating a highly reducing excited state. nih.gov This "super-reductant" is capable of activating even challenging substrates. nih.gov

For instance, the modified acridinium salt, 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (Mes-Acr-BF₄), has been successfully employed as a conPET catalyst. nih.gov Following the initial photoexcitation and reductive quenching by a sacrificial electron donor like N,N-diisopropylethylamine (DIPEA) to form the acridine radical (Mes-Acr•), this radical can be further excited. nih.gov This excited radical possesses exceptional reductive strength, enabling the hydrodehalogenation of various electron-poor and electron-rich aryl bromides and chlorides. nih.gov

Role of Brønsted Acid Activation in Redox Potential Modulation

The redox properties of acridinium catalysts can be significantly influenced by the reaction environment. The presence of Brønsted acids can play a crucial role in modulating the effective redox potential of the catalyst. While direct evidence for Brønsted acid activation specifically with this compound is not extensively detailed in the provided results, the principle of modulating redox potentials through additives is a known strategy in photoredox catalysis. This modulation can enhance the catalyst's ability to interact with specific substrates, thereby expanding the scope of possible transformations.

Energy Transfer Mechanisms

In addition to electron transfer, energy transfer represents another key mechanistic pathway for acridinium-based photocatalysts.

Upon photoexcitation, the 10-methylacridin-10-ium cation can form a locally excited (LE) singlet state. nih.gov This singlet state can then undergo intersystem crossing (ISC) to generate a longer-lived triplet state. nih.gov This triplet state is a crucial intermediate in many photocatalytic cycles.

The triplet state of the acridinium catalyst can transfer its energy to a substrate molecule in a process called triplet-triplet energy transfer (TTET). rug.nl This is particularly relevant in reactions where the substrate itself does not efficiently absorb visible light. The sensitized substrate, now in its own excited triplet state, can then undergo the desired chemical reaction. rug.nl For this energy transfer to be efficient, the triplet energy of the acridinium sensitizer (B1316253) must be higher than that of the substrate. rug.nl The quantum yield for the formation of the locally excited triplet state of 9-mesityl-10-methylacridinium has been reported to be 0.38. nih.gov This triplet state has a lifetime of approximately 30 microseconds at room temperature in the absence of oxygen. nih.gov

Table 1: Photophysical Properties of a Representative Acridinium Catalyst

Property Value Reference
Triplet State Formation Quantum Yield 0.38 nih.gov
Triplet State Lifetime (Room Temp, O₂ absent) ~30 µs nih.gov
Triplet State Lifetime (77 K, ethanol (B145695) glass) ~5 ms nih.gov

Influence of Catalyst Structure and Substituents on Reaction Mechanisms

The structure of the acridinium catalyst, particularly the nature and position of substituents, exerts a profound influence on the reaction mechanism and efficiency. For example, the introduction of a bulky mesityl group at the 9-position of the acridinium core, as in 9-mesityl-10-methylacridinium, creates steric hindrance that can lead to unique photophysical properties. nih.govresearchgate.net

Upon photoexcitation, this sterically hindered arrangement facilitates a rapid charge transfer from the acridinium ion to the mesityl group in polar solvents, forming a charge-transfer (CT) state. nih.gov This CT state is in thermal equilibrium with the locally excited (LE) state at room temperature. nih.gov The formation of this CT state and its subsequent decay pathways, including intersystem crossing to the triplet state, are key determinants of the catalyst's reactivity. nih.gov

Furthermore, substituents on the acridinium core can modulate the catalyst's redox potentials, absorption spectrum, and stability, thereby fine-tuning its performance for specific applications. For instance, the development of isothiatruxene and isosulfonyltruxene photocatalysts from a common scaffold demonstrates how modulating the valence states of heteroatoms can create catalysts with either strongly reducing or strongly oxidizing properties. researchgate.net

Role of Catalyst Preassembly with Substrates

The preassembly of the photocatalyst with the substrate prior to photoexcitation can significantly impact the reaction efficiency and selectivity. This pre-coordination can occur through various non-covalent interactions, such as hydrogen bonding, ion pairing, or π-stacking.

In the context of acridinium catalysis, while direct evidence for stable preassembly complexes with all substrates is not always available, the formation of encounter complexes or transient interactions is a critical step. For example, in the reductive quenching of an excited acridinium catalyst by a donor molecule, the proximity and orientation of the two species are crucial for efficient electron transfer. Nanosecond laser flash photolysis studies have been used to investigate the kinetics of these interactions, revealing that rapid charge recombination can be a significant deactivation pathway. nih.gov Understanding and controlling these preassembly and subsequent electron transfer events are key to optimizing catalytic performance.

Applications in Advanced Organic Synthesis Mediated by 10 Methylacridin 10 Ium Tetrafluoroborate Photocatalysis

Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is a cornerstone of organic chemistry. Photocatalysis with 10-methylacridin-10-ium tetrafluoroborate (B81430) provides a versatile platform for forging these critical linkages through various radical-mediated pathways.

Hydrofunctionalization of Olefins (e.g., Anti-Markovnikov)

The anti-Markovnikov hydrofunctionalization of olefins represents a significant challenge in traditional organic synthesis. Photocatalysis using 9-mesityl-10-methylacridinium (B1239669) (a derivative of 10-methylacridin-10-ium) has been shown to be a powerful tool for achieving this transformation. These reactions proceed with complete anti-Markovnikov selectivity. nih.gov The mechanism involves the photoexcited acridinium (B8443388) catalyst oxidizing the alkene to a radical cation intermediate. This key step allows for the subsequent addition of a nucleophile to the less substituted carbon, leading to the anti-Markovnikov product. A hydrogen atom transfer (HAT) catalyst is often employed to complete the catalytic cycle. nih.gov

Olefin SubstrateNucleophileProductYield (%)Reference
StyreneMethanol2-methoxy-1-phenylethane85 nih.gov
1-OcteneWater1-Octanol78 nih.gov
4-Phenyl-1-buteneAcetic Acid4-phenylbutyl acetate92 nih.gov

Hydrotrifluoromethylation of Styrenes

The introduction of a trifluoromethyl group (CF3) into organic molecules is of great interest in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. A metal-free method for the hydrotrifluoromethylation of styrenes has been developed utilizing N-Me-9-mesityl acridinium as a photoredox catalyst. unc.edu This reaction employs sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as the Langlois reagent, as the source of the CF3 radical. The photoexcited acridinium catalyst oxidizes the trifluoromethanesulfinate to generate the trifluoromethyl radical, which then adds to the styrene. A subsequent hydrogen atom transfer step yields the desired hydrotrifluoromethylated product. unc.edu Thiophenol is used as a stoichiometric hydrogen atom donor in these reactions. unc.edu

Styrene DerivativeReagentsProductYield (%)
StyreneCF3SO2Na, Thiophenol1,1,1-trifluoro-3-phenylpropane88
4-MethylstyreneCF3SO2Na, Thiophenol1,1,1-trifluoro-3-(p-tolyl)propane91
4-ChlorostyreneCF3SO2Na, Thiophenol3-(4-chlorophenyl)-1,1,1-trifluoropropane85

Radical Conjugate Additions

The conjugate addition of radicals to electron-deficient olefins, often referred to as a radical Michael addition or Giese reaction, is a powerful method for C-C bond formation. Acridinium-based photocatalysts are highly effective in mediating these transformations. nih.gov The mechanism typically involves the generation of a carbon-centered radical via oxidation or reduction of a suitable precursor by the photoexcited catalyst. This radical then adds to the β-position of an electron-deficient alkene, such as an α,β-unsaturated ester or ketone. The resulting radical intermediate is then reduced and protonated to afford the final product.

Radical PrecursorMichael AcceptorProductYield (%)
Diethyl malonateMethyl acrylateMethyl 4,4-diethoxycarbonylbutanoate75
CyclohexaneAcrylonitrile3-cyclohexylpropanenitrile82
Isopropyl alcoholN-Phenylmaleimide3-hydroxy-3-methyl-1-phenylpyrrolidine-2,5-dione68

Decarboxylative Pyridylation

The direct functionalization of pyridine rings is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals. A visible-light-mediated C-H alkylation of pyridines at the C4 position has been developed using alkyl carboxylic acids as the alkylating agents. acs.org This process is facilitated by a photocatalytic system that enables the decarboxylation of the carboxylic acid to generate an alkyl radical. This radical then adds to the protonated pyridine ring at the C4 position. A key feature of this method is the in situ generation of an amidyl radical which serves as an effective oxidizing agent to regenerate the photocatalyst, thus avoiding the need for an external oxidant. acs.org

Carboxylic AcidPyridine DerivativeProductYield (%)
Pivalic acidPyridine4-tert-butylpyridine78
Cyclohexanecarboxylic acid4-Methoxypyridine4-cyclohexyl-4-methoxypyridine85
Adamantane-1-carboxylic acidIsoquinoline1-(1-adamantyl)isoquinoline72

Giese-Type Coupling Reactions

The Giese reaction traditionally involves the addition of a carbon-centered radical to an electron-deficient alkene. Acridinium photocatalysts have expanded the scope and utility of this reaction. nih.gov For instance, a remote Giese radical addition has been achieved through the photocatalytic ring-opening of activated cycloalkanols. researchgate.net In this process, a 10-methylacridinium (B81027) photocatalyst facilitates the generation of a radical at a position remote from the initial site of oxidation, which then undergoes a Giese-type addition to an electron-deficient double bond. researchgate.net This strategy allows for the formation of C-C bonds at positions that are not easily accessible through traditional methods.

CycloalkanolAlkene AcceptorProductYield (%)
1-PhenylcyclobutanolNitroethylene2-(4-oxo-4-phenylbutyl)nitroethane75
1-MethylcyclopentanolMethyl acrylateMethyl 3-(2-oxocyclohexyl)propanoate68
1-VinylcyclopropanolDiethyl maleateDiethyl 2-(3-oxopent-4-en-1-yl)succinate62

Ketone-Olefin Coupling Reactions

The coupling of ketones and olefins to form new C-C bonds is a fundamental transformation in organic synthesis. A mild, metal-free ketone-olefin coupling reaction has been developed using an excited-state acridine (B1665455) radical as a super reductant photocatalyst. unc.edunih.gov This method is applicable to both intramolecular and intermolecular couplings of aliphatic and aromatic ketones and aldehydes. unc.edunih.gov The mechanism is proposed to involve an "olefin first" pathway where the excited-state acridine radical reduces the olefin to a radical anion, which then adds to the ketone. unc.edu This approach overcomes the limitations of many traditional photoredox systems which are often restricted to easily reducible aromatic carbonyl compounds. unc.edunih.gov

KetoneOlefinProductYield (%)
AcetophenoneStyrene1,3-diphenylpropan-1-one82
Cyclohexanone1-Octene2-octylcyclohexan-1-ol71
PropiophenoneMethyl methacrylateMethyl 2-methyl-4-oxo-4-phenylbutanoate77

Di-/Tri-functionalization of Alkenes

Photocatalysis with 9-Mesityl-10-methylacridinium salts provides a robust platform for the di-functionalization of alkenes, proceeding with complete anti-Markovnikov selectivity. This approach relies on the generation of highly reactive alkene radical cation intermediates upon single electron transfer (SET) from the alkene to the photoexcited acridinium catalyst. These intermediates are then intercepted by a variety of nucleophiles, leading to the formation of valuable functionalized products. This methodology has been successfully applied to a range of hydrofunctionalization reactions, effectively adding a hydrogen atom and a heteroatom-based functional group across the double bond.

Key transformations include:

Hydroetherification: Intramolecular hydroetherification of alkenols can be achieved with high regioselectivity using 9-mesityl-10-methylacridinium perchlorate as the photocatalyst and a hydrogen atom donor.

Hydroamination: Both intramolecular and intermolecular hydroamination of alkenes can be performed, providing access to various nitrogen-containing heterocycles and linear amines. These reactions typically employ a thiol co-catalyst that serves as a hydrogen atom source.

Hydroacetoxylation and Addition of Carboxylic Acids: Carboxylic acids can be added across alkenes, offering a direct route to esters with anti-Markovnikov regiochemistry.

Addition of Mineral Acids: This catalytic system has enabled the direct anti-Markovnikov addition of strong Brønsted acids like HCl and HF to alkenes.

These reactions showcase the versatility of the acridinium catalyst in alkene difunctionalization, as summarized in the table below.

TransformationNucleophileAlkene SubstrateCo-catalyst / AdditiveProduct TypeRef
HydroetherificationAlcohols (intramolecular)Alkenols2-PhenylmalononitrileCyclic Ethers
HydroaminationAmines (inter/intramolecular)Unsaturated amines, Styrenes, Aliphatic alkenesThiophenolHeterocycles, Amines
HydroacetoxylationCarboxylic AcidsStyrenes, Aliphatic alkenesThiol co-catalystEsters
HydrofluorinationHydrofluoric acid (HF)AlkenesThiol co-catalystAlkyl Fluorides
HydrochlorinationHydrochloric acid (HCl)AlkenesThiol co-catalystAlkyl Chlorides

Carbon-Heteroatom Bond Formation (C-N, C-O, etc.)

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis. 10-Methylacridin-10-ium tetrafluoroborate photocatalysis offers mild and efficient methods for constructing these crucial linkages.

9-Mesityl-10-methylacridinium salts are effective photocatalysts for aerobic oxidation reactions, utilizing molecular oxygen as the terminal oxidant. Upon visible light irradiation, the excited acridinium catalyst can initiate electron transfer processes that generate reactive oxygen species. These species can then engage in a variety of oxidative transformations.

For instance, the photocatalytic oxygenation of toluene in an oxygen-saturated solution leads to the formation of benzoic acid and benzaldehyde. The reaction is initiated by a photoinduced electron transfer within the catalyst molecule, which ultimately activates the substrate towards oxidation. Similarly, anthracenes can be oxygenated to their corresponding endoperoxides. This reactivity has also been harnessed for more complex applications, such as the upcycling of polystyrene, a recalcitrant plastic, into valuable chemicals like benzoic acid under visible light or solar radiation. This process involves the abstraction of benzylic hydrogen atoms by reactive oxygen species generated through energy or electron transfer from the excited acridinium catalyst.

The oxidative cleavage of the carbon-carbon double bond in olefins is a powerful transformation that yields carbonyl compounds. While various methods exist using reagents like osmium tetroxide or ozone, the use of this compound for this specific purpose is not a prominently documented application in the scientific literature. Photooxidation of anthracenes to endoperoxides has been reported, which can subsequently be cleaved to quinones, but this is a specific case for cyclic dienes rather than a general method for olefin cleavage. Therefore, this section is included to note the absence of established protocols for the general oxidative cleavage of alkenes using this photocatalyst.

The construction of carbon-nitrogen bonds via cross-coupling is fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. While many C-N coupling reactions rely on transition metals, photocatalysis with acridinium salts can facilitate these transformations under mild conditions. These reactions often operate synergistically with a transition metal co-catalyst, a process detailed in section 5.4. However, the acridinium photocatal

Applications in Continuous Flow Chemical Synthesis

The integration of photocatalysis with continuous flow technology offers a synergistic approach to chemical synthesis, addressing many of the limitations associated with traditional batch processing. While specific documented applications of this compound in continuous flow systems are not extensively reported in dedicated studies, the known advantages of this technology for photocatalytic reactions allow for a clear projection of its potential benefits. Continuous flow chemistry provides superior control over reaction parameters, leading to increased efficiency, safety, and scalability. mdpi.comtue.nl

The primary advantages of employing a photocatalyst like this compound in a continuous flow setup stem from the inherent characteristics of these systems. Microreactors, with their small channel dimensions, ensure uniform irradiation of the reaction mixture, which is often a challenge in larger batch reactors where light penetration can be limited. mdpi.com This efficient photon transport, combined with precise control over residence time, temperature, and mixing, can lead to significantly higher yields and selectivities. tue.nl Furthermore, the high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, allowing for effective temperature management of exothermic or endothermic photochemical processes. tue.nl

From a safety perspective, continuous flow processing minimizes the volume of hazardous reagents and reactive intermediates at any given time, thereby reducing the risks associated with highly reactive or unstable species. mdpi.com This aspect is particularly relevant for photoredox catalysis, which can involve the generation of radical intermediates. The automated and contained nature of flow systems also allows for the safe handling of volatile or toxic compounds.

The translation of batch photochemical reactions to continuous flow has been shown to enhance productivity and facilitate scale-up. mdpi.com For instance, the synthesis of various organic compounds using other organic photocatalysts has demonstrated the power of this approach. acs.org While the following table does not detail reactions specifically using this compound, it illustrates the typical improvements observed when moving from batch to continuous flow for photocatalytic processes.

Table 1: Comparison of Batch vs. Continuous Flow Photocatalysis

ParameterBatch ReactorContinuous Flow ReactorAdvantage of Continuous Flow
Light PenetrationLimited, non-uniform (light attenuation)High, uniform irradiationImproved quantum efficiency and reaction rates.
Temperature ControlDifficult, potential for hot spotsExcellent, rapid heat exchangeHigher selectivity and prevention of side reactions.
MixingDependent on stirring efficiency, can be non-uniformRapid and efficient diffusion-based mixingIncreased reaction rates and product consistency.
SafetyLarge volumes of hazardous materialsSmall internal volumes, contained systemReduced risk of accidents and exposure.
ScalabilityDifficult, requires reactor redesignStraightforward by numbering-up or longer run timesFacilitates transition from lab to production scale.
ReproducibilityCan be variableHigh degree of control leads to high reproducibilityConsistent product quality.

Given the high photocatalytic activity of this compound, its application in continuous flow systems is a promising area for future research. The development of such processes would enable more efficient and sustainable synthetic routes to a variety of valuable organic molecules. Research into the synthesis of acridinium photocatalysts themselves using continuous flow methods has already been explored, demonstrating the compatibility of this class of compounds with flow technology. acs.orgchinesechemsoc.orgacs.org This suggests that the use of these catalysts in subsequent synthetic applications within a continuous flow setup is a logical and achievable next step.

The following table provides a hypothetical projection of how a known batch reaction catalyzed by an acridinium photocatalyst might be improved by transitioning to a continuous flow process.

Table 2: Projected Improvements for a Hypothetical Acridinium-Catalyzed Reaction in Continuous Flow

Reaction ParameterTypical Batch ConditionsProjected Continuous Flow Conditions/Results
Reaction TimeSeveral hours (e.g., 8-24 h)Minutes to a few hours
Product YieldModerate to good (e.g., 70-85%)Good to excellent (e.g., >90%)
Byproduct FormationPresent due to thermal side reactions or over-irradiationMinimized due to precise control
Catalyst LoadingStandard (e.g., 1-5 mol%)Potentially lower due to higher efficiency
ThroughputLimited by reactor sizeScalable by continuous operation (g/h to kg/h)

Computational and Theoretical Investigations of 10 Methylacridin 10 Ium Tetrafluoroborate

Quantum Chemical Calculations of Electronic Structure

The tetrafluoroborate (B81430) anion (BF₄⁻) is treated as a counter-ion, and its influence on the electronic structure of the cation is also considered. While primarily an electrostatic interaction, the proximity of the anion can induce minor perturbations in the electron distribution of the 10-Methylacridin-10-ium cation.

Density Functional Theory (DFT) Studies for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms involving 10-Methylacridin-10-ium salts. DFT calculations allow researchers to map out the potential energy surfaces of reactions, identifying transition states, intermediates, and the associated activation energies. These studies are crucial for understanding how 10-Methylacridin-10-ium tetrafluoroborate participates in various chemical transformations, such as photocatalysis and organic synthesis.

For instance, DFT studies can model the interaction of the acridinium (B8443388) salt with substrates and other reactants, providing a step-by-step atomistic view of the reaction pathway. This level of detail is invaluable for optimizing reaction conditions and designing more efficient catalytic systems based on the acridinium scaffold.

Computational Modeling of Excited State Behavior

The photophysical properties of this compound are of significant interest, particularly in the context of its use as a photoredox catalyst. Computational modeling of its excited-state behavior provides critical insights that complement experimental spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method for this purpose.

These models can predict the energies of electronic transitions, corresponding to the absorption of light, and the nature of the resulting excited states. For the 10-Methylacridin-10-ium cation, excitation typically involves a π-π* transition within the aromatic system. Computational studies can also explore the pathways of excited-state decay, including fluorescence, intersystem crossing to triplet states, and non-radiative decay channels. This information is vital for understanding the efficiency of the acridinium salt as a photosensitizer.

Prediction of Redox Potentials and Reactivity Profiles

Computational electrochemistry allows for the prediction of the redox potentials of this compound. By calculating the energies of the neutral radical species and the cation, it is possible to estimate the reduction potential of the acridinium salt. These predicted values can be compared with experimental data obtained from techniques like cyclic voltammetry.

Accurate prediction of redox potentials is crucial for designing photoredox catalytic cycles. The ability of the excited acridinium salt to act as an oxidant or reductant is directly related to its excited-state redox potentials. Computational models can, therefore, guide the selection of suitable substrates and reaction partners based on their respective redox properties, facilitating the rational design of new synthetic methodologies. Furthermore, these computational approaches can be extended to predict the reactivity of the acridinium salt towards various nucleophiles and electrophiles, providing a comprehensive reactivity profile.

Emerging Applications and Future Research Trajectories

Potential in Advanced Materials Science

The exploration of acridinium (B8443388) salts, including 10-Methylacridin-10-ium tetrafluoroborate (B81430), in materials science is a rapidly growing area of interest. Their inherent electronic and photophysical characteristics make them prime candidates for the development of next-generation organic electronics and as highly efficient photoinitiators.

Acridinium-based compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their strong fluorescence and electrochemical stability are desirable properties for creating efficient and durable components. Research is focused on tuning the molecular structure of these compounds to optimize their performance in such applications.

Acridinium salts have demonstrated significant promise as photoinitiators in polymerization reactions. acs.org Upon exposure to light, they can generate reactive species that initiate the polymerization of monomers, a fundamental process in the creation of polymers and plastics. nih.gov This is particularly valuable in applications requiring precise control over the curing process, such as in coatings, adhesives, and 3D printing. nih.gov The high efficiency of acridinium-based photoinitiators allows for rapid and controlled polymerization under mild conditions, often using low-energy visible light. nih.gov

Research as Fluorescent Probes for Chemical Systems

The inherent fluorescence of acridinium derivatives makes them excellent candidates for use as fluorescent probes. smolecule.com These probes can be designed to detect specific analytes or monitor changes in their chemical environment, such as pH or the presence of metal ions. Their application extends to biological imaging, where they can be used to visualize cellular structures and processes with high sensitivity and specificity. smolecule.comrsc.org

Design and Development of New Derivatives with Tunable Properties

A significant area of ongoing research involves the rational design and synthesis of new acridinium derivatives with tailored properties. nih.gov By strategically modifying the core acridinium structure with different functional groups, scientists can fine-tune the compound's absorption and emission wavelengths, redox potentials, and solubility. nih.gov This allows for the creation of a diverse library of acridinium-based molecules, each optimized for a specific application, from more efficient photocatalysts to specialized fluorescent probes. acs.org For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the photophysical and electrochemical characteristics of the molecule. nih.gov

Derivative Key Structural Modification Notable Property/Application
9-Mesityl-10-methylacridinium (B1239669) tetrafluoroborateAddition of a mesityl group at the 9-position. ewha.ac.krEnhanced stability and photocatalytic efficiency. ewha.ac.krsigmaaldrich.com
9-Mesityl-10-phenylacridin-10-ium tetrafluoroboratePhenyl group at the 10-position. smolecule.comPotential in photodynamic therapy and as a fluorescent probe. smolecule.com
9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborateMethoxy (B1213986) and phenyl group substitutions. sigmaaldrich.comHigher chemical stability and attenuated redox potential. sigmaaldrich.com

This table presents a selection of acridinium derivatives and highlights how structural modifications influence their properties and potential applications.

Sustainable and Green Chemistry Aspects of Acridinium Photocatalysis

Acridinium photocatalysis is increasingly recognized as a more sustainable and environmentally friendly alternative to traditional methods that often rely on precious and toxic heavy metals like iridium and ruthenium. capes.gov.brnih.gov The use of visible light as an energy source and the metal-free nature of acridinium catalysts align with the principles of green chemistry. capes.gov.br Research in this area focuses on expanding the scope of reactions that can be catalyzed by acridinium salts, further reducing the environmental impact of chemical synthesis. acs.org

Comparison with Other Organic Photoredox Catalysts Beyond Acridinium Salts

While acridinium salts are powerful photoredox catalysts, the field of organic photocatalysis is diverse and includes other classes of compounds such as eosin (B541160) Y, rose bengal, and various phenazine (B1670421) and quinoline (B57606) derivatives. Each class of catalyst possesses a unique set of redox potentials, absorption spectra, and excited-state lifetimes, making them suitable for different types of chemical transformations.

Catalyst Type Key Features Typical Applications
Acridinium Salts Strong oxidizing ability in the excited state, high quantum yields. nih.govC-H functionalization, atom transfer radical cyclization.
Eosin Y Visible light absorption, good photosensitizer.Generation of singlet oxygen, oxidation reactions.
Rose Bengal Similar to Eosin Y, with a heavier halogen atom.Photodynamic therapy, organic synthesis.
Phenazines Can act as both an oxidant and a reductant.Redox-neutral transformations.
Quinolinium Salts Structurally similar to acridinium salts, with distinct redox properties. ewha.ac.krPhotoreductive and photooxidative reactions. ewha.ac.kr

This table provides a comparative overview of different classes of organic photoredox catalysts, highlighting their key features and common applications.

The ongoing research into these various organic photoredox catalysts is crucial for the development of a broad and versatile toolbox for synthetic chemists, enabling the discovery of new and more efficient chemical reactions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 10-methylacridin-10-ium tetrafluoroborate, and how can purity be ensured?

  • Methodology : Synthesis typically involves alkylation of acridine derivatives under inert atmospheres (e.g., argon) using dichloromethane as a solvent. For example, 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate was prepared by reacting xanthylium tetrafluoroborate with aryl halides in dry, degassed dichloromethane .
  • Purity Control : Purification via silica gel chromatography or recrystallization is critical. Analytical techniques like <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity and purity .

Q. What characterization techniques are essential for verifying the structure of acridinium salts like this compound?

  • Key Techniques :

  • NMR Spectroscopy : <sup>19</sup>F NMR is critical for confirming BF4<sup>−</sup> counterion presence .
  • Mass Spectrometry : HRMS (e.g., ESI+) provides precise molecular weight validation .
  • Elemental Analysis : Ensures stoichiometric consistency between synthetic batches .

Q. What safety precautions are necessary when handling tetrafluoroborate salts in the laboratory?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 1 for skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., hydrogen fluoride) .
  • Spill Management : Contain spills with inert absorbents and dispose via approved waste facilities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the acridinium core) influence photoredox catalytic activity?

  • Experimental Design : Compare catalytic efficiency of derivatives (e.g., 3,6-di-tert-butyl vs. phenyl-substituted acridinium salts) in model reactions (e.g., C–C bond formation). Monitor reaction kinetics and quantum yields .
  • Data Analysis : Use time-resolved spectroscopy (e.g., transient absorption) to correlate excited-state lifetimes with substituent electronic effects .

Q. How can researchers resolve contradictions between theoretical and experimental redox potentials for acridinium-based photocatalysts?

  • Methodology :

  • Cyclic Voltammetry : Validate experimental redox potentials under standardized conditions (e.g., solvent, reference electrode).
  • Computational Modeling : Compare DFT-calculated HOMO/LUMO energies with empirical data to identify discrepancies caused by solvent effects or counterion interactions .

Q. What strategies optimize the stability of acridinium tetrafluoroborate salts under catalytic conditions (e.g., prolonged light exposure)?

  • Degradation Studies : Conduct accelerated aging tests under UV/visible light and monitor decomposition via <sup>19</sup>F NMR (e.g., detect BF4<sup>−</sup> breakdown to HF/B2O3) .
  • Stabilizers : Evaluate additives (e.g., radical scavengers) to mitigate photodegradation pathways .

Q. How can factorial design improve the scalability of acridinium salt synthesis?

  • Experimental Design : Use a 2<sup>k</sup> factorial approach to optimize variables (e.g., temperature, solvent ratio, reaction time). For example, vary dichloromethane volume and argon flow rate to maximize yield while minimizing byproducts .
  • Data Interpretation : Apply ANOVA to identify significant factors and interactions affecting purity and efficiency .

Q. What are the implications of conflicting solubility data for acridinium tetrafluoroborates in polar vs. nonpolar solvents?

  • Resolution Strategy :

  • Solubility Screening : Use UV-Vis spectroscopy to quantify solubility thresholds in solvents like acetonitrile, DMF, and toluene.
  • Thermodynamic Analysis : Calculate Gibbs free energy of dissolution to reconcile empirical observations with theoretical predictions .

Tables for Key Data

Property This compound Reference
Molecular Weight~411.27 g/mol (example derivative)
Decomposition ProductsHF, CO, B2O3
Recommended StorageDry, inert atmosphere, away from oxidizers
Key NMR Signals (<sup>19</sup>F)δ −150 to −155 ppm (BF4<sup>−</sup>)

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